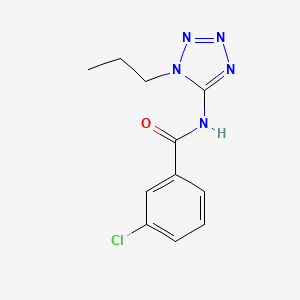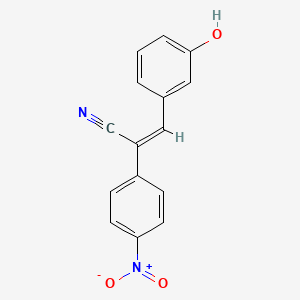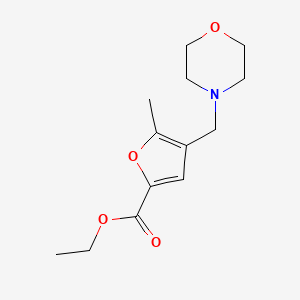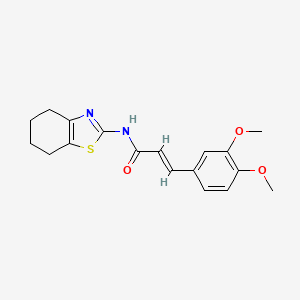![molecular formula C14H19FN2O3S B5813054 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5813054.png)
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as CGP 3466B, is a small molecule drug that has been studied for its potential therapeutic benefits in various neurodegenerative diseases. This compound has been shown to have neuroprotective properties, making it a promising candidate for the treatment of conditions such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
Mecanismo De Acción
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to involve the inhibition of mitochondrial permeability transition pore (mPTP) opening. This can prevent the release of pro-apoptotic factors from the mitochondria and protect neurons from cell death.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been shown to have anti-inflammatory effects and can modulate the immune response. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CGP 3466B is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments. For example, the exact mechanism of action is not fully understood, and there may be potential side effects associated with its use.
Direcciones Futuras
There are several potential future directions for research on CGP 3466B. One area of interest is the development of more potent and selective analogs of this compound. Another potential direction is the investigation of its potential use in combination with other therapeutic agents for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CGP 3466B.
Métodos De Síntesis
The synthesis of CGP 3466B involves several steps, including the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride to form N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide. This compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
CGP 3466B has been extensively studied for its potential therapeutic benefits in various neurodegenerative diseases. In preclinical studies, this compound has been shown to have neuroprotective properties, protecting neurons from oxidative stress and other forms of cellular damage. This has led to interest in the potential use of CGP 3466B as a therapeutic agent for conditions such as Parkinson's disease, Alzheimer's disease, and N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide.
Propiedades
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c15-11-6-8-13(9-7-11)21(19,20)17(10-14(16)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXBLOYFWRGDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)

![6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione](/img/structure/B5813001.png)

![2-{2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-N-(6-methoxy-3-pyridinyl)-2-oxoacetamide](/img/structure/B5813021.png)

![3,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5813039.png)
![4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5813042.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5813056.png)


![6-chloro-3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4H-chromen-4-one](/img/structure/B5813072.png)
